(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid
Overview
Description
(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A significant focus in research is the synthesis and characterization of indole-2-carboxylic acid derivatives, including (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid. This process involves various methods and results in compounds that have been analyzed using techniques like FT-IR, NMR spectroscopy, and mass spectroscopy. These methods ensure the purity and correct formation of these compounds (Raju et al., 2015).
Biological Activity
Indole-2-carboxylic acid derivatives exhibit significant antibacterial and moderate antifungal activities. Studies have compared their biological activities with standard drugs like Ampicillin and Nystatin, indicating their potential in therapeutic applications (Raju et al., 2015).
Metal Complex Formation
Research into the metal complexes formed by indolecarboxylic acids, including this compound, explores their interactions with various metal ions. These studies contribute to understanding the nature of metal-ligand interactions, particularly in biological systems (Cariati et al., 1983).
Chemical Analysis in Plant Tissues
Indole-2-carboxylic acid derivatives are involved in plant physiology. Techniques like GC-MS-based metabolic profiling have been used to analyze these compounds in plant tissues, helping to understand their role in plant growth and stress responses (Schmelz et al., 2003).
Pharmaceutical Applications
The derivatives of indole-2-carboxylic acid are also significant in pharmaceutical research. Their role in synthesizing potent and selective receptor agonists, as well as their involvement in various synthetic pathways for medicinal compounds, demonstrates their importance in drug development (Harada et al., 2004).
Properties
IUPAC Name |
(2R)-1-acetyl-2,3-dihydroindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMIMMRKTFZDKW-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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